molecular formula C9H16N2 B13488230 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine

3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine

Cat. No.: B13488230
M. Wt: 152.24 g/mol
InChI Key: UCUBTCCMPVBCEF-UHFFFAOYSA-N
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Description

3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine is an organic compound that features a pyrrole ring substituted with a butan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the condensation of 3-methyl-1H-pyrrole with butan-1-amine under specific reaction conditions. The Paal-Knorr synthesis is a notable method for preparing pyrrole derivatives, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride .

Industrial Production Methods

Industrial production of pyrrole derivatives often employs catalytic processes to ensure high yields and selectivity. For example, the use of manganese complexes in the absence of organic solvents has been shown to be effective for the synthesis of pyrroles . Additionally, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines is another method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various N-substituted pyrroles .

Scientific Research Applications

3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a butan-1-amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3-methyl-3-(1H-pyrrol-3-yl)butan-1-amine

InChI

InChI=1S/C9H16N2/c1-9(2,4-5-10)8-3-6-11-7-8/h3,6-7,11H,4-5,10H2,1-2H3

InChI Key

UCUBTCCMPVBCEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=CNC=C1

Origin of Product

United States

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